molecular formula C7H7ClOS B13607371 2-(5-Chlorothiophen-2-yl)-2-methyloxirane

2-(5-Chlorothiophen-2-yl)-2-methyloxirane

Cat. No.: B13607371
M. Wt: 174.65 g/mol
InChI Key: PPHKMAMVHOSXNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chlorothiophen-2-yl)-2-methyloxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound features a thiophene ring substituted with a chlorine atom at the 5-position and an oxirane ring attached to the 2-position of the thiophene ring. The presence of both the thiophene and oxirane rings in its structure makes it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorothiophen-2-yl)-2-methyloxirane typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothiophen-2-yl)-2-methyloxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Diols

    Substitution: Substituted thiophene derivatives

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromothiophen-2-yl)-2-methyloxirane
  • 2-(5-Iodothiophen-2-yl)-2-methyloxirane
  • 2-(5-Methylthiophen-2-yl)-2-methyloxirane

Uniqueness

2-(5-Chlorothiophen-2-yl)-2-methyloxirane is unique due to the presence of the chlorine atom, which imparts specific chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the combination of the thiophene and oxirane rings provides a unique structural framework that can interact with biological targets in distinct ways compared to other similar compounds .

Properties

Molecular Formula

C7H7ClOS

Molecular Weight

174.65 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)-2-methyloxirane

InChI

InChI=1S/C7H7ClOS/c1-7(4-9-7)5-2-3-6(8)10-5/h2-3H,4H2,1H3

InChI Key

PPHKMAMVHOSXNO-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C2=CC=C(S2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.